molecular formula C16H18N4O2 B6977568 5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide

5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide

Cat. No.: B6977568
M. Wt: 298.34 g/mol
InChI Key: ICBRKHZQEAWADJ-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a triazole moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-10-5-6-13-11(7-10)12(9-22-13)15(21)18-16(2,3)14-8-17-20-19-14/h5-9H,4H2,1-3H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBRKHZQEAWADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2C(=O)NC(C)(C)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 2-(2H-triazol-4-yl)propan-2-yl azide can be reacted with an appropriate alkyne derivative.

    Formation of the Carboxamide Group: The final step involves the coupling of the benzofuran derivative with the triazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is being studied for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The benzofuran ring can interact with various receptors and enzymes, modulating their activity. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-benzofuran-3-carboxamide: Lacks the triazole moiety, which reduces its biological activity.

    5-ethyl-1-benzofuran-3-carboxamide: Similar structure but without the triazole ring, leading to different chemical properties.

    N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide: Similar but lacks the ethyl group, affecting its reactivity and biological interactions.

Uniqueness

The presence of both the triazole and benzofuran rings in 5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide provides a unique combination of chemical properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

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